TMB monosulfate

描述

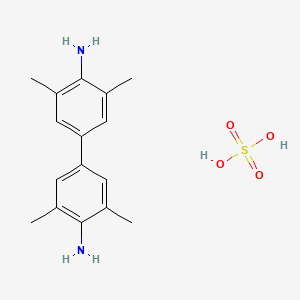

TMB monosulfate, also known as 3,3’,5,5’-tetramethylbenzidine monosulfate, is a commonly used chemical reagent. It is a colorless crystalline solid that is soluble in water and some organic solvents such as methanol and dimethyl sulfoxide. In acidic solutions, this compound turns blue, and when hydrogen peroxide is added under acidic conditions, it turns yellow. This color reaction is particularly useful for determining the activity of peroxidase enzymes, making this compound a popular substrate in biochemical and biological experiments .

准备方法

The preparation of TMB monosulfate typically involves introducing a sulfate group into the chemical structure of 3,3’,5,5’-tetramethylbenzidine. This process can be achieved through various synthetic routes and reaction conditions. One common method involves the reaction of 3,3’,5,5’-tetramethylbenzidine with sulfuric acid, resulting in the formation of this compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反应分析

Enzymatic Oxidation in Peroxidase-Based Assays

TMB monosulfate serves as a hydrogen donor in peroxidase-catalyzed reactions, enabling colorimetric detection in assays like ELISA.

Reaction Mechanism :

- Enzymatic Oxidation : Horseradish peroxidase (HRP) catalyzes the oxidation of this compound in the presence of hydrogen peroxide (H₂O₂). This produces a one-electron oxidation product, a diimine-diamine complex, resulting in a blue solution (λmax = 370 nm and 650 nm) .

- Acid Stop Reaction : Addition of sulfuric acid (H₂SO₄) protonates the oxidized product, turning it yellow (λmax = 450 nm) and stabilizing the signal .

Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₂N₂O₄S | |

| Molecular Weight | 338.42 g/mol | |

| Optimal pH for HRP reaction | 3.5–5.5 | |

| Detection Range (ELISA) | 0.1–2.0 ng/mL (typical) |

Reactivity with Reactive Oxygen/Nitrogen Species (ROS/RNS)

This compound acts as a photoacoustic probe, reacting with ROS/RNS to generate chromogenic or fluorescent products.

Key Reactions :

- Hypochlorite (ClO⁻) : Rapid oxidation to a blue product (λmax = 652 nm) .

- Hydrogen Peroxide (H₂O₂) : Catalyzed by HRP or metal ions (e.g., Fe²⁺), forming oxidized TMB .

- Singlet Oxygen (¹O₂) and Hydroxyl Radicals (- OH) : Non-enzymatic oxidation leads to linear concentration-dependent color changes .

Applications :

- Quantification of ROS in biological samples .

- Detection of oxidative stress markers in environmental monitoring .

Schiff Base Formation and pH-Dependent Reactions

This compound derivatives exhibit pH-sensitive behavior due to Schiff base dynamics.

Synthesis of Schiff Bases :

- TMBS and TMBB : Condensation of this compound’s primary amines (-NH₂) with salicylaldehyde or benzaldehyde (-CHO) forms Schiff bases .

pH-Responsive Release :

- Under acidic conditions (pH < 4), Schiff bases hydrolyze, releasing free TMB and triggering fluorescence (λem = 450 nm) or UV-vis absorption shifts .

Applications :

- Dual-modal sensing of pH, CO₂, and glucose via enzyme-coupled reactions (e.g., glucose oxidase lowers pH, releasing TMB) .

Comparative Reactivity in Biochemical vs. Synthetic Systems

Stability and Environmental Factors

科学研究应用

Enzymatic Assays

TMB monosulfate serves as a chromogenic substrate in enzymatic assays, particularly with peroxidase enzymes such as horseradish peroxidase. In these assays, TMB is oxidized to produce a blue-colored product, which can be quantified spectrophotometrically.

- Mechanism : When TMB reacts with hydrogen peroxide in the presence of peroxidase, it undergoes oxidation to form a diimine-diamine complex. This reaction results in a color change from colorless to blue, which can be measured at wavelengths of 370 nm and 650 nm. The reaction can be stopped using an acid, turning the solution yellow with a peak absorbance at 450 nm .

- Applications :

Catalytic Applications

Recent studies have explored the use of TMB as an expanding agent in the synthesis of mesoporous materials like SBA-15. These materials have significant applications in catalysis due to their high surface area and tunable pore sizes.

- Case Study : A study investigated the use of cobalt supported on SBA-15 modified with TMB for the degradation of phenol. The incorporation of TMB increased the pore size from 6.7 nm to approximately 19 nm, enhancing the material's catalytic properties .

Table 1: Textural Properties of SBA-15 Catalysts

| Sample | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) |

|---|---|---|---|

| SBA-15 | 835 | 0.70 | 6.7 |

| Co20/SBA-15 | 356 | 0.50 | 7.6 |

| SBA-15 TMB | 737 | 0.97 | 19.0 |

| Co20/SBA-15 TMB | 396 | 0.65 | 18.5 |

This table summarizes the impact of TMB on the structural properties of SBA-15 catalysts used for phenol degradation.

Environmental Applications

The enhanced catalytic properties of TMB-modified materials are also being explored for environmental remediation processes, particularly in degrading organic pollutants.

- Phenol Degradation : The study highlighted that using cobalt-supported catalysts with expanded pore sizes significantly improved phenol degradation rates under controlled conditions (temperature and pressure). The results indicated that TMB plays a crucial role in optimizing catalyst performance for environmental applications .

作用机制

The mechanism of action of TMB monosulfate involves its role as a hydrogen donor in the reduction of hydrogen peroxide to water by peroxidase enzymes. This reaction results in the oxidation of this compound to a diimine-diamine complex, which produces a blue color. The molecular targets and pathways involved in this process include the interaction between this compound and peroxidase enzymes, as well as the subsequent oxidation-reduction reactions that occur .

相似化合物的比较

TMB monosulfate is similar to other chromogenic substrates used in enzyme detection systems, such as o-tolidine, syringaldazine, and N,N-diethyl-p-phenylenediamine. this compound offers several advantages over these compounds, including higher sensitivity, selectivity, and safety. Unlike some of its counterparts, this compound is non-toxic and non-mutagenic, making it a safer alternative for use in various scientific applications .

Similar compounds include:

- o-Tolidine

- Syringaldazine

- N,N-Diethyl-p-phenylenediamine

- Dopamine

生物活性

TMB monosulfate, also known as BM blue monosulfate, is a chromogenic agent widely utilized in biochemical assays and immunohistochemistry. This compound has garnered attention due to its unique properties and biological activities, particularly in the context of enzyme-linked immunosorbent assays (ELISA) and other diagnostic applications. This article explores the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

This compound is a derivative of trimethylbenzene (TMB) and is characterized by its ability to undergo oxidation in the presence of hydrogen peroxide, resulting in a color change that can be quantitatively measured. The chemical structure allows it to act as a substrate for peroxidase enzymes, which catalyze the oxidation process. This property is essential for its use in various assays:

- Chromogenic Substrate : this compound serves as a chromogenic substrate for horseradish peroxidase (HRP), producing a blue color upon reaction with hydrogen peroxide.

- Detection of Reactive Oxygen Species (ROS) : It can detect singlet oxygen produced by bacteria such as Escherichia coli, highlighting its potential use in microbiological studies .

Applications in Research and Diagnostics

This compound's primary applications are found in diagnostic and research settings:

- Immunohistochemistry : It is commonly used as a visualizing reagent in immunohistochemical staining, allowing for the detection of specific antigens in tissue samples.

- Enzyme-Linked Immunosorbent Assays (ELISA) : Its sensitivity makes it ideal for detecting low concentrations of antigens or antibodies, enhancing the reliability of ELISA results .

Biological Activity and Case Studies

Recent research has highlighted several aspects of this compound's biological activity:

- Antioxidant Properties : Studies indicate that this compound may exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems. This activity could be beneficial in therapeutic contexts where oxidative damage is a concern.

- Immunological Responses : In vitro studies have demonstrated that this compound can influence immune cell activation. For instance, formulations containing this compound have been shown to enhance the production of pro-inflammatory cytokines such as IL-6 and TNF-α when used as adjuvants in vaccine formulations .

Research Findings Summary

A summary of key research findings regarding the biological activity of this compound is presented below:

属性

IUPAC Name |

4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2.H2O4S/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;1-5(2,3)4/h5-8H,17-18H2,1-4H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSXOBXXVSDFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54827-18-8 | |

| Record name | 3,3′,5,5′-Tetramethyl-[1,1′-biphenyl]-4,4′-diamine sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54827-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。